molecular formula C11H14N2O B2817703 1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one CAS No. 91180-82-4

1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B2817703
CAS RN: 91180-82-4
M. Wt: 190.246
InChI Key: NJNXNAWEVLDAOW-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound with the linear formula C11H14N2O . It is part of a class of compounds known as quinoxalinones, which have been studied for their potential antibacterial activity .


Molecular Structure Analysis

The molecular structure of 1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one consists of a quinoxalinone core with three methyl groups attached. The compound has a molecular weight of 190.25 .

Scientific Research Applications

Synthesis and Biological Activity

  • Efficient Synthesis and Antibacterial Activity : Economical and environmentally friendly syntheses of 3,4-dihydro-1H-quinoxalin-2-ones have been developed, showing antibacterial activity against both Gram-positive and Gram-negative microorganisms (Zarenezhad et al., 2014).

  • Neurotropic Activity : A study on the neurotropic activity of pyrrolopyrimidin-4-ones derivatives, which are structurally related to 1,3,3-Trimethyl-3,4-dihydro-1H-quinoxalin-2-one, found significant reductions in motor activity in mice (Zaliznaya et al., 2020).

  • C3-Alkoxycarbonylation : Research on quinoxaline-3-carboxylates, which include the quinoxalin-2(1H)-one structure, involved an eco-friendly ester source for the preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).

  • Antimicrobial and Anticancer Activity : Synthesis of substituted quinoxalin-3-ones has been investigated, showing moderate activity against some bacterial strains but no significant anticancer or anti-HIV activity (Sanna et al., 1998).

  • Biocatalytic Synthesis : An eco-friendly synthesis of 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as a solvent and catalyst has been developed, demonstrating the potential for green chemistry applications (Petronijević et al., 2017).

Chemical Reactions and Applications

  • Oxidative Arylation : Palladium-catalyzed oxidative C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids was reported, allowing the construction of various biologically important backbones (Carrër et al., 2013).

  • Catalyst-Free Radical Alkylation : A photoredox-catalyst-free radical alkylation of quinoxalin-2(1H)-ones has been described, showing potential in the functionalization of natural products and complex drug molecules (He et al., 2020).

  • Direct C–H Carbamoylation : A study focused on the direct amidation of quinoxalin-2(1H)-ones via an acid-promoted carbamoylation with isocyanide in water, providing an efficient strategy for constructing drug-like structures (Li et al., 2022).

properties

IUPAC Name

1,3,3-trimethyl-4H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)10(14)13(3)9-7-5-4-6-8(9)12-11/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNXNAWEVLDAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 200-mL r.b. flask, a solution of 3,4-dihydro-3,3-dimethylquinoxalin-2(1H)-one (1.00 g, 5.66 mmol) in dry THF was treated with NaH (0.28 g, 7.09 mmol, 1.25 equiv). The reaction mixture was stirred at room temperature for 30 minutes before iodomethane (0.39 mL, 6.24 mmol, 1.1 equiv) was added to the reaction flask. The reaction was then stirred at room temperature overnight then partitioned between EtOAc (100 mL) and H2O (20 mL). The aqueous layer was extracted with EtOAc (2×30 mL). The combined organic layers were then washed with brine (20 mL), dried (MgSO4), filtered, and concentrated to a thick oil. Purification by flash chromatography (25% EtOAc/hexane) afforded 830 mg (78%) of 3,4-dihydro-1,3,3-trimethylquinoxalin-2(1H)-one as a white solid. Data for 3,4-dihydro-1,3,3-trimethylquinoxalin-2(1H)-one: 1H NMR (400 MHz, CDCl3) δ 6.90 (m, 3H), 6.67 (d, J=7.7, 1H), 3.69 (bs, 1H), 3.36 (s, 3H), 1.37 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two

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